molecular formula C14H10N2O B11779619 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde

2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde

Cat. No.: B11779619
M. Wt: 222.24 g/mol
InChI Key: IBWLDHXKHSIPHT-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring fused to a benzaldehyde moiety, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) as a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Another method involves the use of N,N-dimethylformamide (DMF) and sulfur as reagents. In this approach, o-phenylenediamine reacts with benzaldehyde in the presence of DMF and sulfur to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and solvents may vary to optimize yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in ethanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid.

    Reduction: 2-(1H-Benzo[d]imidazol-2-yl)benzyl alcohol.

    Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the activity of certain protein kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.

    2-(1H-Benzimidazol-2-yl)benzoic acid: Oxidized form of 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde.

    2-(1H-Benzimidazol-2-yl)benzyl alcohol: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific combination of a benzimidazole ring and a benzaldehyde moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)16-14/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWLDHXKHSIPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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